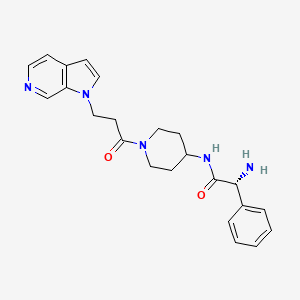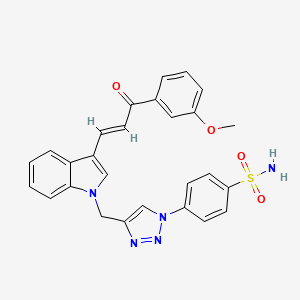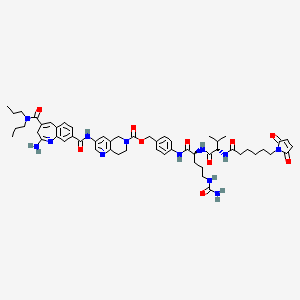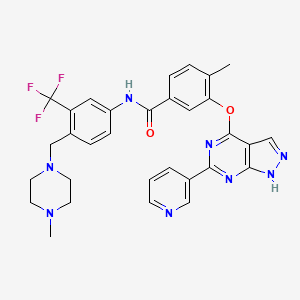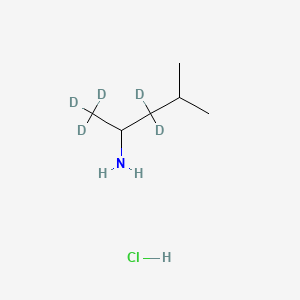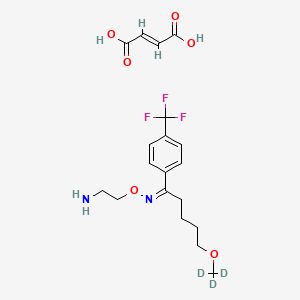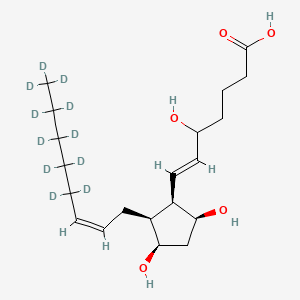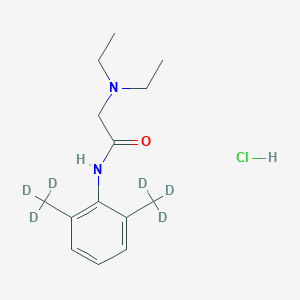
Lidocaine-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lidocaine-d6 Hydrochloride, also known as Lignocaine-d6 Hydrochloride, is a deuterated form of Lidocaine Hydrochloride. It is a local anesthetic and antiarrhythmic agent used in various medical and scientific applications. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and drug metabolism research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lidocaine-d6 Hydrochloride typically involves the deuteration of Lidocaine Hydrochloride. The process begins with the preparation of Lidocaine, which is synthesized from 2,6-dimethylaniline and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to produce Lidocaine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The deuteration step is particularly critical and requires specialized equipment and expertise.
Analyse Des Réactions Chimiques
Types of Reactions
Lidocaine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Lidocaine can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Lidocaine to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted Lidocaine derivatives .
Applications De Recherche Scientifique
Lidocaine-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Lidocaine in various formulations.
Biology: Employed in studies investigating the effects of local anesthetics on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Lidocaine.
Industry: Applied in the development of new anesthetic formulations and drug delivery systems
Mécanisme D'action
Lidocaine-d6 Hydrochloride exerts its effects by inhibiting sodium ion channels in the neuronal cell membrane. This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The compound also stabilizes the cardiac membrane by blocking sodium channels in the heart, making it effective as an antiarrhythmic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d6 Hydrochloride.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action.
Mepivacaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise measurements of its absorption, distribution, metabolism, and excretion .
Propriétés
Formule moléculaire |
C14H23ClN2O |
|---|---|
Poids moléculaire |
276.83 g/mol |
Nom IUPAC |
N-[2,6-bis(trideuteriomethyl)phenyl]-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i3D3,4D3; |
Clé InChI |
IYBQHJMYDGVZRY-SKCUOGQWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)CN(CC)CC.Cl |
SMILES canonique |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


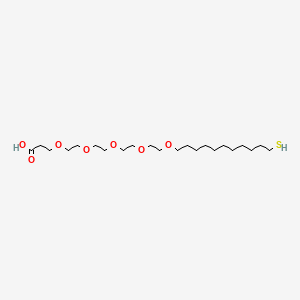
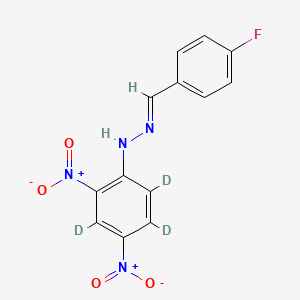
![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)
